

# An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene

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## Compound of Interest

Compound Name: 1-Pyrrolidino-1-cyclopentene

Cat. No.: B128113

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## Abstract

**1-Pyrrolidino-1-cyclopentene**, a prominent enamine, serves as a cornerstone in modern organic synthesis. Its heightened nucleophilicity at the  $\alpha$ -carbon position makes it an invaluable intermediate for the formation of carbon-carbon bonds. This guide delves into the core chemical properties, spectroscopic data, synthesis, and key reactions of **1-Pyrrolidino-1-cyclopentene**, with a particular focus on the Stork enamine alkylation and acylation reactions. Detailed experimental protocols and visual representations of reaction pathways are provided to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

## Chemical and Physical Properties

**1-Pyrrolidino-1-cyclopentene**, also known as 1-(1-Cyclopenten-1-yl)pyrrolidine, is a cyclic enamine that presents as a light yellow to orange clear liquid under standard conditions.<sup>[1]</sup> Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>15</sub> N	[1]
Molecular Weight	137.23 g/mol	[1]
CAS Number	7148-07-4	[1]
Appearance	Light yellow to yellow to orange clear liquid	[1]
Density	0.941 g/mL at 25 °C	
Boiling Point	100-110 °C at 15 mmHg	
Refractive Index (n <sub>20/D</sub> )	1.5155	
Storage Temperature	2-8°C	

## Spectroscopic Data

The structural elucidation of **1-Pyrrolidino-1-cyclopentene** is supported by various spectroscopic techniques. A summary of the key spectroscopic data is presented below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm
<sup>1</sup> H NMR	Data available but specific shifts require access to specialized databases.
<sup>13</sup> C NMR	Data available but specific shifts require access to specialized databases.

Note: Specific peak assignments and coupling constants can be found in specialized chemical databases such as SpectraBase.

### Infrared (IR) Spectroscopy

A detailed analysis of the FT-IR and Raman spectra of **1-Pyrrolidino-1-cyclopentene** has been conducted, providing insights into its vibrational modes.[2] Key vibrational frequencies are

indicative of the C=C double bond of the cyclopentene ring and the C-N bond of the pyrrolidine moiety.

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
C=C Stretch	~1640 cm <sup>-1</sup>
C-N Stretch	~1180 cm <sup>-1</sup>
C-H Stretch (alkenyl)	~3040 cm <sup>-1</sup>
C-H Stretch (aliphatic)	2850-2960 cm <sup>-1</sup>

Note: These are approximate values and can vary slightly based on the experimental conditions.

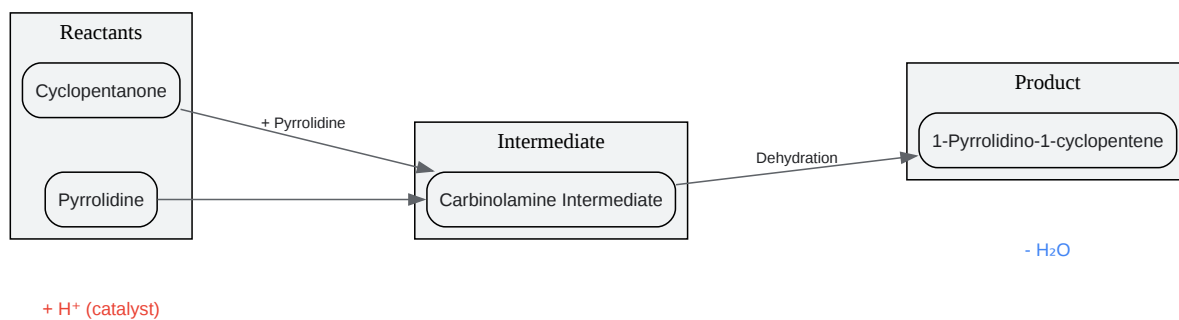
## Mass Spectrometry (MS)

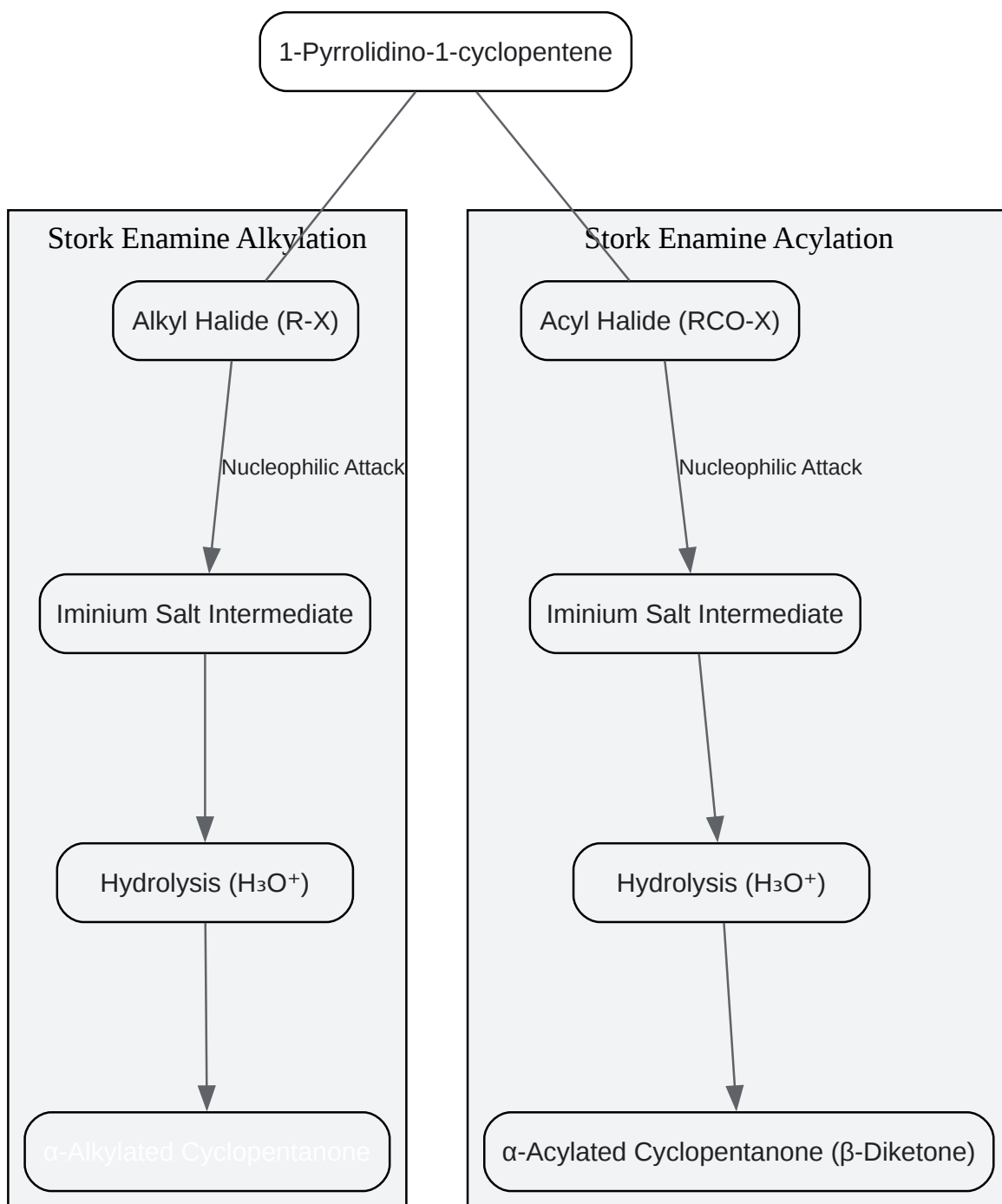
The mass spectrum of **1-Pyrrolidino-1-cyclopentene** shows a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation
137	Molecular Ion [M] <sup>+</sup>
136	[M-H] <sup>+</sup>
108	Loss of ethylene from the pyrrolidine ring
94	Loss of a propyl group
68	Cyclopentenyl cation

## Synthesis of 1-Pyrrolidino-1-cyclopentene

**1-Pyrrolidino-1-cyclopentene** is synthesized via the acid-catalyzed reaction of cyclopentanone with pyrrolidine, a classic example of enamine formation. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the enamine. The removal of water is crucial to drive the equilibrium towards the product.





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## References

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- 2. DFT, FT-IR and Raman investigations of 1-pyrrolidino-1-cyclopentene - PubMed [pubmed.ncbi.nlm.nih.gov]
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